4,5-Dimethoxy-2-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4,5-dimethoxy-2-nitrobenzoic acid often involves multistep chemical processes that may include nitration, methoxylation, and other reactions to introduce specific functional groups into the benzoic acid backbone. For example, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid through steps like nitration and methoxyl substitution indicates the complexity and versatility of such synthetic routes (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of 4,5-dimethoxy-2-nitrobenzoic acid and related compounds is characterized by specific spatial arrangements of functional groups, which are essential for their chemical behavior. For instance, studies on related molecules have revealed that the orientation of methoxy and nitro groups with respect to the benzoic acid core can significantly affect their reactivity and interaction with other molecules (Lynch et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving 4,5-dimethoxy-2-nitrobenzoic acid often leverage its nitro and methoxy functional groups. These groups can undergo various chemical transformations, including reduction, substitution, and coupling reactions, enabling the synthesis of complex organic molecules. The presence of these functional groups also influences the compound's reactivity towards nucleophiles and electrophiles, as well as its participation in cycloaddition reactions (Goumont et al., 2002).
Physical Properties Analysis
The physical properties of 4,5-dimethoxy-2-nitrobenzoic acid, such as melting point, solubility, and crystal structure, are crucial for its application in material science and pharmaceuticals. Studies on related compounds have shown that the arrangement of functional groups can lead to different polymorphic forms, each with distinct physical characteristics. These properties are essential for understanding the compound's behavior in different environments and for its formulation in industrial applications (Barsky et al., 2008).
Chemical Properties Analysis
The chemical properties of 4,5-dimethoxy-2-nitrobenzoic acid, including acidity, reactivity, and stability, are influenced by its molecular structure. The electron-withdrawing nitro group and electron-donating methoxy groups affect the compound's acidity and its interactions with bases and other reactants. These properties are fundamental to its applications in chemical synthesis and industrial processes (Shah et al., 2009).
Scientific Research Applications
Therapeutic Potential in Hypoxic Tumors : A study by Shyam et al. (1999) found that the 4,5-dimethoxy-2-nitro analogue effectively kills hypoxic EMT6 mammary carcinoma cells while showing minimal toxicity to aerobic cells. This suggests its potential as a therapeutic agent for hypoxic solid tumors (Shyam et al., 1999).
Antibacterial, Antifungal, and Cytotoxicity Activity : Organotin(IV) complexes of 4,5-dimethoxy-2-nitrobenzoic acid have demonstrated significant antibacterial, antifungal, and cytotoxicity activity, according to research by Shah et al. (2009) (Shah et al., 2009).
Influenza Virus Neuraminidase Inhibition : The compound has been studied in the context of influenza virus neuraminidase inhibition. Jedrzejas et al. (1995) reported that 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid forms hydrogen-bonded dimers, contributing to its stability and potential efficacy (Jedrzejas et al., 1995).
Role in Crystal Structure Formation : Croitor et al. (2019) noted that 4-nitrobenzoic acid polymorphs are crucial in the crystallization process of organic acid–base multicomponent systems, influencing solid-state transformations (Croitor et al., 2019).
Biological Material Analysis : The compound has applications in determining sulfhydryl groups in biological materials and may have potential for splitting disulfide bonds in blood, as suggested by Ellman's 1959 study (Ellman, 1959).
Crystal Structure Analysis : Shah et al. (2011) studied the crystal structure of Tetrabutylbis(4,5-dimethoxy-2-nitro benzoato)Distannoxane Dimer, revealing a planar Sn2O2 unit connected to an exocyclic Sn atom, which could have implications in material science (Shah et al., 2011).
Fluorescent Alternatives for Enzyme Assays : Maeda et al. (2005) developed 2,4-dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent for thiol-quantification enzyme assays. This presents a more practical approach for high-throughput enzyme assays (Maeda et al., 2005).
properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCMFGBGMJAJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198162 | |
Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-nitrobenzoic acid | |
CAS RN |
4998-07-6 | |
Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4998-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004998076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxy-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIMETHOXY-2-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND4L58599P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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